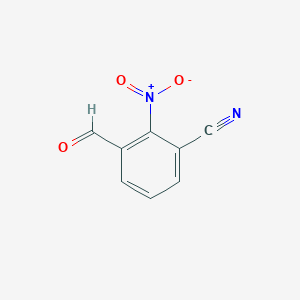

3-Cyano-2-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles. Synthesis of other uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles such as benzodiazepine, oxazepine, and benzoxocine starting with cyanoacetohydrazides and their derivatives is also reported .Molecular Structure Analysis

Quantitative insights into the crystal structures of nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate have been synthesized and characterized by single-crystal X-ray diffraction .Chemical Reactions Analysis

Cyanoacetohydrazides are used in heterocyclic synthesis via different types of reaction, including cyclocondensation and cyclization . The chemistry of the carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .科学的研究の応用

Chemical Synthesis

3-Cyano-2-nitrobenzaldehyde is used in various areas of research including chemical synthesis . It is a versatile reagent that can be used to synthesize a wide range of chemical compounds .

Material Science

In the field of material science , 3-Cyano-2-nitrobenzaldehyde can be used in the synthesis of new materials . Its unique chemical properties make it a valuable component in the development of innovative materials .

Chromatography

3-Cyano-2-nitrobenzaldehyde can also be used in chromatography , a laboratory technique for the separation of mixtures . It can serve as a reagent or a marker in chromatographic techniques .

Analytical Research

In analytical research , 3-Cyano-2-nitrobenzaldehyde can be used as a standard or a reagent in various analytical methods .

Knoevenagel Condensation Reactions

3-Cyano-2-nitrobenzaldehyde has been used in Knoevenagel condensation reactions . In a study, Metal–organic frameworks (MOFs) were employed as catalysts in Knoevenagel condensation reactions to synthesize ( E )-ethyl 2-cyano-3-phenylacrylate and ( E )-methyl 2-cyano-3-phenylacrylate .

Antimicrobial and Antiviral Activities

Although not directly, but compounds synthesized using 3-Cyano-2-nitrobenzaldehyde have shown antimicrobial and antiviral activities . These compounds have revealed favorable binding interactions and binding energy with the binding site of thymidylate kinase .

作用機序

Target of Action

Nitro compounds, like 3-Cyano-2-nitrobenzaldehyde, often interact with various biological molecules due to their reactivity . .

Mode of Action

Nitro compounds can undergo various reactions. For example, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones

Biochemical Pathways

Nitro compounds can participate in a variety of biochemical reactions due to their reactivity .

Safety and Hazards

将来の方向性

Aromatic nitro compounds play a unique role in the synthesis of drugs and pharmaceutically oriented molecules. This field of organic chemistry continues to be in demand and relevant. A significant number of papers are published annually on new general methods for the synthesis of nitrodrugs and related biomolecules .

特性

IUPAC Name |

3-formyl-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O3/c9-4-6-2-1-3-7(5-11)8(6)10(12)13/h1-3,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGYRUWVKNAJOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)[N+](=O)[O-])C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-2-nitrobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496899.png)

![2-amino-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2496900.png)

![4-fluoro-N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2496902.png)

![6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2496905.png)

![N-[Cyclopropyl-[3-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2496906.png)

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)